Ethyldichloroarsine

Description

Properties

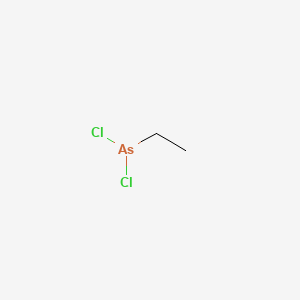

IUPAC Name |

dichloro(ethyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5AsCl2/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSFEOMOHFPNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[As](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5AsCl2 | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3401 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060505 | |

| Record name | Ethyldichloroarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyldichloroarsine appears as a colorless liquid with a fruity biting irritating odor. Vapors irritate eyes and skin. Very toxic by inhalation. Denser than water and vapors are heavier than air., Colorless liquid with a fruity, irritating odor; [CAMEO] | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3401 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

168 °F, 156 °C (decomposes) | |

| Record name | Ethyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, benzene, ether, and water. | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.742 @ 14 °C | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6 (Air= 1.29) | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.29 [mmHg], 2.29 mm Hg @ 21.5 °C | |

| Record name | Ethyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile liquid | |

CAS No. |

598-14-1 | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3401 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | As-Ethylarsonous dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldichloroarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyldichloroarsine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyldichloroarsine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsonous dichloride, As-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyldichloroarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(ethyl)arsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z7627500U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-65 °C | |

| Record name | ETHYLDICHLOROARSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethyldichloroarsine: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyldichloroarsine is a highly toxic chemical warfare agent. This document is intended for informational purposes for qualified professionals and does not constitute a guide for its production or use. Extreme caution and specialized handling are required when dealing with this compound.

Introduction

This compound (ED), also known by the military designation DICK, is a potent organoarsenic vesicant (blister agent) developed during World War I.[1][2] Its high toxicity and vesicant properties make it a significant chemical threat. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the biochemical mechanisms underlying its toxicity. Understanding these aspects is crucial for the development of effective countermeasures and medical treatments.

Chemical Structure and Identification

This compound is an organoarsenic compound with a central arsenic atom bonded to an ethyl group and two chlorine atoms. The molecule adopts a pyramidal geometry, with the Cl-As-Cl and C-As-Cl bond angles approaching 90 degrees.[1][2]

Chemical Formula: C₂H₅AsCl₂[3]

Molecular Weight: 174.889 g/mol [3][4]

CAS Registry Number: 598-14-1[3]

Other Names: Arsonous dichloride, ethyl-; Dichloroethylarsine; ED[1][3]

Physicochemical and Toxicological Properties

This compound is a colorless, volatile liquid with a fruity, biting, and irritating odor.[4][5] It is denser than water, and its vapors are heavier than air.[4] The following tables summarize its key physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | Colorless, mobile liquid | [1][4] |

| Odor | Fruity, biting, irritating | [4][5] |

| Melting Point | -65 °C (-85 °F; 208 K) | [1][4] |

| Boiling Point | 156 °C (313 °F; 429 K) (decomposes) | [1] |

| Density | 1.742 g/cm³ at 14 °C | [1][4] |

| Vapor Density | 6 (Air = 1) | [4] |

| Solubility | Soluble in alcohol, benzene, ether, and water | [1][4] |

| Reactivity | Reacts with water or moist air to produce hydrochloric acid.[6] It is a reducing agent and can react dangerously with oxidizing agents.[5][6] |

Table 2: Toxicological Data of this compound

| Parameter | Value | References |

| Main Hazards | Highly toxic, irritant, vesicant (blister agent) | [1][4] |

| Routes of Exposure | Inhalation, ingestion, skin absorption | [4] |

| Toxicity Summary | May be fatal if inhaled, ingested, or absorbed through the skin.[4] Vapors are highly irritating to the eyes and respiratory tract.[4] Direct contact with the liquid causes severe skin burns and blisters.[7] |

Mechanism of Toxicity: Disruption of Cellular Respiration

The primary mechanism of this compound's toxicity stems from the high affinity of trivalent arsenic (As(III)) for sulfhydryl (-SH) groups present in proteins and enzymes.[8] This interaction leads to the disruption of critical cellular processes, most notably cellular respiration.

This compound, as an organoarsenic compound, is believed to readily release trivalent arsenic within the cell. This trivalent arsenic then targets key enzymes in the metabolic pathways. A primary target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle (Krebs cycle) by converting pyruvate to acetyl-CoA.

The PDH complex contains lipoic acid, a cofactor with a disulfide bond that can be reduced to two sulfhydryl groups. Trivalent arsenic from this compound forms a stable chelate with these vicinal sulfhydryl groups of lipoic acid, thereby inactivating the entire PDH complex. This inhibition blocks the entry of acetyl-CoA into the citric acid cycle, leading to a severe impairment of cellular respiration and a drastic reduction in ATP production. The subsequent energy crisis within the cell ultimately leads to cell death.

Caption: Mechanism of this compound Toxicity.

Experimental Protocols

Due to the extreme toxicity and hazardous nature of this compound, detailed experimental protocols for its synthesis and analysis are not widely available in the public domain. Handling of this compound requires specialized facilities and highly trained personnel following strict safety protocols.

Handling and Safety Precautions

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with appropriate exhaust ventilation.[5]

-

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles.[5] In case of potential vapor exposure, a full-face respirator with an appropriate cartridge is necessary.

-

Decontamination: Spills should be decontaminated with a bleach solution.[4]

-

Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Analytical Methods

The analysis of this compound and other organoarsenic compounds typically involves chromatographic separation followed by sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. A general workflow would involve:

-

Sample Preparation: Dilution of the sample in a suitable organic solvent.

-

GC Separation: Injection of the sample onto a GC column (e.g., a non-polar or mid-polar capillary column) to separate this compound from other components based on its boiling point and affinity for the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation and purity assessment of this compound. The chemical shifts and coupling constants of the ethyl group protons and carbons would provide characteristic signals for identification.

The following diagram illustrates a general workflow for the analysis of a sample potentially containing this compound.

Caption: General Analytical Workflow for this compound.

Conclusion

This compound remains a significant chemical threat due to its high toxicity, which is primarily exerted through the irreversible inhibition of key metabolic enzymes like the pyruvate dehydrogenase complex. A thorough understanding of its chemical properties and mechanism of action is fundamental for the development of diagnostic tools, and effective medical countermeasures. Further research into rapid detection methods and novel therapeutic strategies is essential to mitigate the risks posed by this hazardous compound.

References

- 1. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 4. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. fsis.usda.gov [fsis.usda.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloro(ethyl)arsine (C2H5AsCl2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloro(ethyl)arsine (C2H5AsCl2), a potent organoarsenic compound, has a significant history as a chemical warfare agent.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, intended to inform researchers, scientists, and professionals in drug development and toxicology. The document details the compound's identity, physical characteristics, chemical reactivity, and presents standardized experimental protocols for the determination of these properties.

Compound Identification

Dichloro(ethyl)arsine is most accurately identified by its IUPAC name, CAS Registry Number, and molecular formula.

| Identifier | Value |

| IUPAC Name | dichloro(ethyl)arsane[1] |

| Synonyms | Ethyldichloroarsine, Dichloroethylarsine, Ethylarsonous dichloride, ED, Dick[1][2][3] |

| CAS Number | 598-14-1[1][2] |

| Molecular Formula | C2H5AsCl2[1][2] |

| Molecular Weight | 174.89 g/mol [1] |

| Canonical SMILES | CC--INVALID-LINK--Cl[1] |

| InChI | InChI=1S/C2H5AsCl2/c1-2-3(4)5/h2H2,1H3[1] |

Physical Properties

Dichloro(ethyl)arsine is a colorless, mobile liquid with a biting, irritant odor.[1][4] It is denser than water, and its vapors are heavier than air.[1][4] Under the influence of light and air, it can become yellowish.[1]

| Property | Value |

| Melting Point | -65 °C[1][4] |

| Boiling Point | 156 °C (decomposes)[2][5] |

| Density | 1.742 g/cm³ at 14 °C[1][2] |

| Vapor Density | 6 (Air = 1)[1] |

| Vapor Pressure | 2.29 mmHg[1] |

| Solubility | Soluble in alcohol, benzene, ether, and water.[2][4] |

| Enthalpy of Vaporization | 44.6 kJ/mol[6][7] |

Chemical Properties and Reactivity

Dichloro(ethyl)arsine is a reactive compound, primarily acting as a reducing agent.[4] Its reactivity is a key factor in its hazardous nature.

| Property | Description |

| Stability | The compound can decompose upon heating, producing corrosive and/or toxic fumes.[1] It is also sensitive to light and air, which can cause it to turn yellow.[1] |

| Reactivity with Water | Reacts with water or steam to produce toxic and corrosive fumes.[4] |

| Reactivity with Oxidizing Agents | Reacts rapidly and dangerously with oxygen and other oxidizing agents, even weak ones.[4] |

| Incompatible Materials | Incompatible with acids, alcohols, amines, and aldehydes.[4] Contact with acids or acid fumes can emit highly toxic fumes of chlorides, arsenic, and phosgene.[4] |

| Corrosivity | Attacks brass but not iron when dry.[1] |

Synthesis

The primary method for the synthesis of dichloro(ethyl)arsine is through the chlorination of ethyl arsenious oxide.[1][5]

Reaction Scheme:

C₂H₅AsO + 2HCl → C₂H₅AsCl₂ + H₂O[5]

Experimental Protocols

The following sections describe standardized experimental methodologies for the determination of the key physical and chemical properties of a volatile liquid compound like dichloro(ethyl)arsine. These are representative protocols and may not reflect the exact historical methods used.

Melting Point Determination

The melting point of a substance can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the solidified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the liquid in the test tube is observed.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

-

Measurement of Volume: A precise volume of the liquid is measured using a calibrated graduated cylinder or a volumetric pipette.

-

Measurement of Mass: The mass of an empty, dry container is measured on an analytical balance. The known volume of the liquid is then added to the container, and the total mass is measured. The mass of the liquid is determined by subtraction.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

A general procedure to determine the solubility of a substance in a particular solvent involves the following steps:

-

Preparation of a Saturated Solution: The compound is added to a known volume of the solvent in small increments, with vigorous stirring, until a slight excess of the solid remains undissolved.

-

Equilibration: The mixture is stirred or agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is measured.

-

Calculation: The solubility is expressed as the mass of the solute per 100 g or 100 mL of the solvent at the specified temperature.

Reactivity Profile

The reactivity of dichloro(ethyl)arsine is a critical aspect of its hazard profile. The following diagram illustrates its key reactive relationships.

Conclusion

Dichloro(ethyl)arsine is a highly toxic and reactive organoarsenic compound with well-defined physical properties. Its hazardous nature is underscored by its reactivity with common substances such as water and oxidizing agents, as well as its incompatibility with a range of organic compounds. A thorough understanding of its properties is crucial for handling, storage, and for the development of countermeasures in case of exposure. The standardized protocols provided herein offer a framework for the experimental determination of its key characteristics.

References

- 1. Determination of organoarsenicals in the environment by solid-phase microextraction-gas chromatography-mass spectrometry. (Journal Article) | OSTI.GOV [osti.gov]

- 2. Fourier transform Raman and infrared spectra and normal coordinate analysis of organo-arsenic(III), -antimony(III) and -bismuth(III) thiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. deswater.com [deswater.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. This compound [webbook.nist.gov]

Ethyldichloroarsine: A Deep Dive into its Vesicant Mechanism of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyldichloroarsine (ED), an organoarsenic chemical warfare agent, is a potent vesicant that causes severe blistering and tissue damage upon contact with skin and mucous membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the vesicant action of ED. The primary mechanism of toxicity is the covalent inhibition of sulfhydryl-containing enzymes, with the pyruvate (B1213749) dehydrogenase (PDH) complex being a principal target. This inhibition disrupts cellular energy metabolism, leading to a cascade of downstream events including profound oxidative stress, DNA damage, and a robust inflammatory response. These interconnected processes culminate in cellular necrosis, apoptosis, and the characteristic vesication and tissue injury. This document details the biochemical interactions, key signaling pathways, and provides an overview of experimental protocols for studying the effects of arsenical vesicants.

Introduction

This compound (C₂H₅AsCl₂), also known by its military designation ED, is a volatile and highly toxic chemical agent.[1][2] Although less persistent than sulfur mustard, its rapid action and severe vesicant effects make it a significant chemical threat.[3] The toxicity of ED is primarily attributed to its trivalent arsenic moiety, which has a high affinity for sulfhydryl groups present in proteins and other biological molecules.[3] Understanding the precise molecular and cellular mechanisms of ED-induced vesication is critical for the development of effective medical countermeasures. This guide synthesizes current knowledge on the topic, drawing heavily on research conducted on the closely related and more extensively studied arsenical vesicant, lewisite (2-chlorovinyldichloroarsine), which shares a common mechanism of action.

Core Mechanism of Action: Enzyme Inhibition

The central tenet of this compound's toxicity is its ability to inactivate key metabolic enzymes through covalent bonding with sulfhydryl (-SH) groups.[3] The trivalent arsenic in ED acts as a potent thiol-binding agent, forming stable cyclic adducts with vicinal dithiols, which are critical for the function of several enzymes.

Inhibition of Pyruvate Dehydrogenase Complex

The most critical target of ED and other arsenical vesicants is the pyruvate dehydrogenase (PDH) complex .[3] This multi-enzyme complex plays a pivotal role in cellular respiration by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. The E2 component of the PDH complex, dihydrolipoyl transacetylase, contains a lipoic acid cofactor with a dithiol group that is essential for its catalytic activity. ED irreversibly binds to this dithiol, effectively inhibiting the entire PDH complex.[3] This disruption of a central metabolic hub leads to a rapid depletion of cellular ATP, triggering an energy crisis within the cell.

Downstream Cellular Effects

The initial insult of PDH inhibition and the broader interaction of ED with cellular thiols trigger a complex and interconnected cascade of damaging downstream events.

Oxidative Stress

Arsenical exposure is strongly linked to the induction of severe oxidative stress.[4][5] The disruption of mitochondrial function due to PDH inhibition leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[3] Furthermore, ED can deplete cellular stores of glutathione (B108866) (GSH), a major intracellular antioxidant, by direct binding and by inhibiting glutathione reductase, the enzyme responsible for regenerating its reduced form. This imbalance between ROS production and antioxidant capacity results in widespread oxidative damage to lipids, proteins, and nucleic acids, further compromising cellular function and integrity.[4]

DNA Damage

This compound and its metabolites can induce significant DNA damage.[6] This occurs through two primary mechanisms:

-

Direct Adduct Formation: Although less studied for ED specifically, arsenicals can form adducts with DNA bases, leading to mutations if not repaired.

-

Oxidative Damage: The excessive ROS generated during ED exposure can cause oxidative modifications to DNA bases, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), and induce single- and double-strand breaks.[6][7]

This DNA damage can activate cellular damage response pathways, which, if overwhelmed, can lead to apoptosis or necrosis.

Inflammatory Response

Exposure to arsenical vesicants elicits a potent inflammatory response, contributing significantly to tissue damage and blister formation.[8] Damaged cells release pro-inflammatory mediators that recruit immune cells to the site of injury. Key signaling pathways involved in this process include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Arsenicals have been shown to activate the NF-κB signaling pathway, a central regulator of inflammation.[8][9] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including the p38, JNK, and ERK pathways, are also activated in response to arsenical-induced cellular stress.[11] These pathways play crucial roles in regulating inflammation, apoptosis, and cell survival.

The sustained activation of these inflammatory pathways contributes to the characteristic erythema, edema, and pain associated with ED exposure, and ultimately to the separation of the epidermis from the dermis, forming a blister.

Quantitative Data

Due to the extreme toxicity and limited research on this compound itself, much of the available quantitative data comes from studies on the closely related arsenical, lewisite, and other trivalent arsenicals. This data provides a valuable proxy for understanding the potency of ED.

Table 1: Cytotoxicity Data for Arsenicals in Human Keratinocytes

| Compound | Cell Type | Exposure Time (h) | Endpoint | IC50 (µM) | Reference |

| Arsenic Trioxide | NHEK/SVTERT3-5 | 72 | Viability | 6.8 | [12] |

| Lewisite | SCL II | 3 | LDH release | ~60 (for effect) | [13] |

| Lewisite | Primary Human Keratinocytes | 6 | ATP content | ~60 (for effect) | [13] |

Table 2: Quantitative Data on Oxidative Stress and DNA Damage Markers

| Exposure | Model System | Marker | Observation | Reference |

| Arsenic | Human-hamster hybrid fibroblasts | 8-oxo-dG | Increased levels at 2-15 µM | [6] |

| Arsenic | Rat lung epithelial cells | 8-oxo-dG | Increased levels | [6] |

| Lewisite | Ptch1+/⁻/SKH-1 mice (dorsal skin) | ROS | Increased production | [14] |

Table 3: Quantitative Data on Inflammatory Markers

| Exposure | Model System | Marker | Observation | Reference |

| Arsenic | Human populations | IL-6, TNF-α | Elevated serum levels | [10] |

| Lewisite | Ptch1+/⁻/SKH-1 mice (dorsal skin) | NF-κB | Activation | [14] |

Experimental Protocols

The following sections provide an overview of methodologies commonly employed in the study of arsenical vesicants. These are intended as a guide and should be adapted based on specific experimental goals and safety protocols.

In Vitro Model: Human Keratinocyte Culture

-

Cell Culture: Primary human epidermal keratinocytes (NHEK) or immortalized keratinocyte cell lines (e.g., HaCaT, NHEK/SVTERT3-5) are cultured in appropriate keratinocyte growth medium.[12][15][16][17][18][19] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Exposure: Cells are seeded in multi-well plates and allowed to adhere. This compound, typically diluted in a suitable solvent like ethanol, is added to the culture medium at various concentrations for a defined period.[12][13]

-

Cytotoxicity Assessment: Cell viability can be assessed using various assays, including the MTT assay, neutral red uptake assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[13][15][16] IC50 values are calculated from dose-response curves.[12]

-

Oxidative Stress Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4] Markers of lipid peroxidation (e.g., malondialdehyde) and protein oxidation (e.g., protein carbonyls) can be measured using commercially available kits.[6]

-

DNA Damage Analysis: DNA adducts can be quantified using techniques like 32P-postlabeling or liquid chromatography-mass spectrometry (LC-MS).[20][21][22][23] The comet assay can be used to assess DNA strand breaks.[7]

-

Inflammatory Marker Analysis: Activation of NF-κB can be determined by immunofluorescence staining for the nuclear translocation of the p65 subunit or by reporter gene assays.[9][24][25][26] The expression and secretion of cytokines (e.g., IL-6, TNF-α) can be quantified by ELISA or cytometric bead array.[3][10][27][28][29] Phosphorylation of MAPK pathway components can be assessed by Western blotting using phospho-specific antibodies.[11][30]

In Vivo Model: Murine Skin Exposure

-

Animal Model: Hairless mice (e.g., SKH-1) are often used to facilitate the observation of skin lesions.[14]

-

Exposure: A defined area on the dorsal skin of the mice is marked. This compound, diluted in a vehicle like ethanol, is topically applied to the marked area at a specific dose.[14]

-

Assessment of Skin Injury: The development of erythema, edema, and vesication is observed and can be scored using a standardized system (e.g., Draize scoring). Skinfold thickness can also be measured as an indicator of edema.[14]

-

Histological Analysis: Skin biopsies are collected at various time points post-exposure, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate tissue morphology, inflammation, and the extent of epidermal-dermal separation.

-

Biomarker Analysis in Tissue: Immunohistochemistry can be used to detect markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and inflammatory cell infiltration in skin sections. Tissue homogenates can be prepared for the analysis of oxidative stress and inflammatory markers as described for the in vitro model.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Core mechanism of this compound toxicity.

Caption: Inflammatory signaling pathways activated by this compound.

Caption: In vitro experimental workflow for studying this compound effects.

Conclusion

The vesicant action of this compound is a multi-faceted process initiated by the inhibition of critical sulfhydryl-containing enzymes, most notably the pyruvate dehydrogenase complex. This primary insult triggers a cascade of secondary effects, including a profound cellular energy deficit, oxidative stress, DNA damage, and a robust inflammatory response mediated by pathways such as NF-κB and MAPK. The interplay of these mechanisms leads to widespread cell death and the characteristic blistering and tissue destruction. Further research utilizing the experimental approaches outlined in this guide is essential to fully elucidate the intricate details of ED's mechanism of action and to develop more effective medical countermeasures against this potent chemical threat.

References

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic induced blood and brain oxidative stress and its response to some thiol chelators in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arsenic-induced nephrotoxicity: Mechanisms, biomarkers, and preventive strategies for global health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dose-Response Study of Arsenic Exposure and Markers of Oxidative Damage in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomarkers of oxidative stress and damage in human populations exposed to arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Inflammation/NF-κB Signaling in Infants Born to Arsenic-Exposed Mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implications of oxidative stress and hepatic cytokine (TNF-alpha and IL-6) response in the pathogenesis of hepatic collagenesis in chronic arsenic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term exposure of immortalized keratinocytes to arsenic induces EMT, impairs differentiation in organotypic skin models and mimics aspects of human skin derangements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Lewisite on cell membrane integrity and energy metabolism in human keratinocytes and SCL II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cutaneous exposure to lewisite causes acute kidney injury by invoking DNA damage and autophagic response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro toxicity testing for antibacterials against human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. cellntec.com [cellntec.com]

- 19. researchgate.net [researchgate.net]

- 20. Research Collection | ETH Library [research-collection.ethz.ch]

- 21. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. stacks.cdc.gov [stacks.cdc.gov]

- 23. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]

- 28. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyldichloroarsine (ED): A Technical Guide to its Historical Context in Chemical Warfare

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyldichloroarsine (C₂H₅AsCl₂), a potent organoarsenic compound, emerged during the escalation of chemical warfare in World War I. Known by the German codename "Dick," it belongs to the class of vesicants, or blister agents, designed to inflict severe chemical burns to the skin, eyes, and respiratory tract.[1][2] While overshadowed in historical accounts by agents like mustard gas and phosgene, this compound represents a significant branch of arsenical agent development pursued by Germany.[3][4] This document provides a comprehensive technical overview of this compound, detailing its historical development, physical and toxicological properties, mechanisms of action, and the experimental protocols relevant to its synthesis and evaluation. The information is intended to serve as a resource for researchers in toxicology, drug development, and chemical defense.

Historical Context and Development

The genesis of this compound as a chemical weapon is rooted in the trench warfare stalemate of World War I.[5] Military strategists, particularly within the German High Command, sought novel chemical agents capable of overcoming the increasingly effective gas masks and protective equipment used by Allied soldiers.[4][6] Arsenical compounds were a key area of research, as their aerosolized form was thought to penetrate early filter technologies.[4]

While the first synthesis of this compound was accomplished by LaCoste in 1881, its weaponization occurred in Germany between 1917 and 1918.[7] It was part of a series of organoarsenic agents developed, including mthis compound (B1219666) (MD) and phenyldichloroarsine (PD).[7]

Logical Timeline of this compound Development

Caption: A timeline showing the key phases of this compound's history.

Quantitative Data

For ease of comparison and reference, the known physical, chemical, and toxicological properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅AsCl₂ | [1] |

| Molecular Weight | 174.89 g/mol | [2] |

| Appearance | Colorless, mobile liquid; turns yellowish in light and air. | [10] |

| Odor | Described as fruity at high dilution, but biting and irritating. | [2][10] |

| Boiling Point | 156 °C (313 °F; 429 K) (decomposes) | [1] |

| Melting Point | -65 °C (-85 °F; 208 K) | [1] |

| Density | 1.742 g/cm³ @ 14 °C | [1] |

| Vapor Density | ~6.0 (Air = 1) | |

| Vapor Pressure | 2.29 mmHg @ 21.6 °C (71 °F) | [10] |

| Solubility | Soluble in alcohol, benzene, ether. Decomposed by water. | [1][10] |

| Reactivity | Reacts with water or moist air to form hydrochloric acid.[4] A strong reducing agent, incompatible with oxidizers, acids, alcohols.[10] |

Table 2: Toxicological Data for this compound

| Parameter | Value / Observation | Species | Exposure Route | Reference(s) |

| Median Lethal Dosage (MLD₅₀) | 3,000 - 5,000 mg·min/m³ | Human (estimated) | Inhalation | [7] |

| Lethal Concentration (LCLo) | 50 mg/m³ for 40 min | Cat | Inhalation | [2] |

| Skin Absorption Rate | 100,000 mg/min/m³ | Human (estimated) | Dermal (Vapor) | [8] |

| Vesicant Effect | Blisters form with liquid exposure of < 1 minute. | Human | Dermal (Liquid) | [2] |

| Primary Effects | Powerful irritant to eyes, nose, and respiratory tract; causes blistering, pulmonary edema. | Human | Multiple | [2] |

Table 3: Comparative Inhalation Toxicity of WWI-Era Chemical Agents

| Agent | Type | LCt₅₀ (mg·min/m³) | Reference(s) |

| This compound (ED) | Vesicant / Irritant | ~3,000 - 5,000 | [7] |

| Sulfur Mustard (HD) | Vesicant | 1,000 | [11] |

| Lewisite (L) | Vesicant | 1,000 | [11] |

| Phosgene (CG) | Choking Agent | 3,200 | [3] |

| Chlorine (Cl) | Choking Agent | 19,000 | [3] |

Experimental Protocols

Protocol for Laboratory Synthesis

The synthesis of this compound is based on the reaction of an organometallic precursor with an arsenic trihalide or the direct chlorination of an ethyl arsenious oxide. A plausible laboratory-scale workflow is outlined below.

Caption: A plausible workflow for the Grignard synthesis of this compound.

Methodology:

-

Reaction Setup: A three-neck flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line (e.g., nitrogen or argon). The system must be thoroughly dried to prevent hydrolysis.

-

Reactant Charging: Arsenic trichloride (AsCl₃), dissolved in a dry, non-polar solvent like diethyl ether, is charged into the reaction flask and cooled in an ice bath.

-

Grignard Addition: A solution of ethylmagnesium bromide (a Grignard reagent) in diethyl ether is added dropwise from the dropping funnel to the stirred AsCl₃ solution. The temperature is maintained near 0°C to control the exothermic reaction.

-

Reaction & Quenching: After the addition is complete, the mixture is allowed to stir and slowly warm to room temperature. The reaction is then carefully quenched by pouring it over a mixture of ice and dilute hydrochloric acid.

-

Extraction and Workup: The ether layer is separated using a separatory funnel. The aqueous layer may be extracted again with ether to maximize yield. The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol for Inhalation Toxicity (LCt₅₀) Determination

This protocol describes a generalized method for determining the median lethal concentration and time (LCt₅₀) of a volatile chemical agent in an animal model, consistent with modern toxicological standards.

-

Animal Model Selection: A suitable mammalian species (e.g., Sprague-Dawley rats) is selected. Animals are acclimatized and housed in controlled conditions (temperature, humidity, light cycle) with access to food and water ad libitum.

-

Exposure System: A whole-body or nose-only inhalation chamber is utilized. The system must allow for precise control and monitoring of the agent's concentration, temperature, humidity, and airflow.

-

Agent Generation and Monitoring: A solution of this compound is placed in a vapor generator (e.g., a bubbler or nebulizer) to create a target atmospheric concentration. The chamber concentration is continuously monitored using an appropriate analytical method (e.g., gas chromatography or a real-time vapor detector).

-

Exposure Protocol:

-

Multiple groups of animals (e.g., n=10 per group) are established.

-

Each group is exposed to a different, constant concentration of this compound vapor for a fixed duration (e.g., 10 minutes).

-

A control group is exposed to filtered air only under identical conditions.

-

The product of concentration (C) in mg/m³ and time (t) in minutes gives the exposure dosage (Ct) in mg·min/m³.

-

-

Post-Exposure Observation: Following exposure, animals are returned to their cages and observed for a set period (e.g., 14 days) for signs of toxicity and mortality. All clinical signs are recorded.

-

Data Analysis: Mortality data is recorded for each dosage group. Probit analysis or another suitable statistical method is used to calculate the LCt₅₀ value, which is the dosage expected to cause death in 50% of the exposed population.

Mechanism of Toxic Action

The toxicity of this compound, like other trivalent arsenical agents, is multifaceted, primarily targeting cellular respiration and inducing massive oxidative stress.

The core mechanism involves the high affinity of trivalent arsenic (As³⁺) for sulfhydryl (-SH) groups.[3] This allows it to avidly bind to cysteine residues within critical enzymes and proteins, leading to their inactivation.

-

Inhibition of Pyruvate (B1213749) Dehydrogenase (PDH): A primary target is the pyruvate dehydrogenase complex, a key enzyme linking glycolysis to the citric acid cycle. Arsenic binds to the vicinal sulfhydryl groups of lipoamide, a cofactor in the E2 component of the complex. This binding forms a stable chelate, irreversibly inhibiting the enzyme and halting aerobic respiration.

-

Disruption of Mitochondrial Function: The inhibition of PDH and other mitochondrial enzymes (e.g., α-ketoglutarate dehydrogenase) cripples the cell's ability to produce ATP.

-

Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain leads to the generation of reactive oxygen species (ROS). Furthermore, arsenic's reaction with glutathione (B108866) (GSH), the cell's primary antioxidant, depletes cellular defenses, exacerbating oxidative stress.

-

Cell Death and Inflammation: The combination of energy depletion and overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA. This triggers apoptotic and necrotic cell death pathways. The rapid, widespread cell death in the skin leads to the separation of the epidermis from the dermis, fluid accumulation, and the formation of characteristic painful blisters.

Signaling Pathway of this compound Toxicity

Caption: The molecular pathway of this compound-induced cytotoxicity.

Conclusion

This compound was a product of the intense chemical arms race of World War I, representing a class of arsenical vesicants developed by Germany. While its specific battlefield impact remains poorly documented compared to other agents, its potent toxicological profile underscores the significant threat posed by organoarsenic compounds. For modern researchers, ED serves as a case study in the mechanisms of arsenical toxicity. Understanding its interaction with cellular targets like pyruvate dehydrogenase and its ability to induce catastrophic oxidative stress provides valuable insight for the development of novel antidotes and therapies against arsenic-based poisons and related chemical threats.

References

- 1. History and Analysis of Mustard Agent and Lewisite Research Programs in the United States - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Warfare and Medical Response During World War I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zeticauxo.com [zeticauxo.com]

- 5. The Influence of Chemical Weapons on Tactics and Operational Art in World War 1 (Essays in the History of Chemical Weapons), Part 3 | Supotnitskiy | Journal of NBC Protection Corps [nbsprot.ru]

- 6. bayanbox.ir [bayanbox.ir]

- 7. researchgate.net [researchgate.net]

- 8. History of chemical warfare - Wikipedia [en.wikipedia.org]

- 9. Dick Ellis - Wikipedia [en.wikipedia.org]

- 10. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Principles of Organoarsenic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of organoarsenic chemistry, with a focus on its relevance to researchers, scientists, and professionals in drug development. The document covers the synthesis, structure, reactivity, and toxicological aspects of key organoarsenic compounds, alongside detailed experimental protocols and an exploration of their mechanisms of action in biological systems.

Core Principles of Organoarsenic Chemistry

Organoarsenic chemistry is the study of chemical compounds containing a carbon-arsenic (C-As) bond. Arsenic, a metalloid, can exist in various oxidation states, primarily +3 (arsenites) and +5 (arsenates), which dictates the geometry and reactivity of its organic derivatives.

1.1. Classification of Organoarsenic Compounds

Organoarsenic compounds are broadly classified based on the oxidation state of the arsenic atom and the number of organic substituents.

-

Arsines (R₃As): These are trivalent organoarsenic compounds, analogous to phosphines. They are typically pyramidal in shape and can act as ligands in coordination chemistry.[1]

-

Arsine Oxides (R₃As=O): Formed by the oxidation of arsines, these compounds feature a double bond between arsenic and oxygen.

-

Arsonic Acids (RAsO(OH)₂): Pentavalent organoarsenic compounds containing one organic group. They are tetrahedral around the arsenic atom.

-

Arsinic Acids (R₂AsO(OH)): Pentavalent compounds with two organic substituents, also exhibiting tetrahedral geometry.

-

Arsonium Salts (R₄As⁺X⁻): These are quaternary arsenic compounds, analogous to ammonium (B1175870) salts.

1.2. Structural Properties

The structural parameters of organoarsenic compounds are crucial for understanding their reactivity and biological interactions. Key bond lengths and angles for representative compounds are summarized below.

| Compound | C-As Bond Length (Å) | C-As-C Bond Angle (°) | As=O Bond Length (Å) | As-O Bond Length (Å) | Reference |

| Triphenylarsine (B46628) | 1.942–1.956 | 99.6–100.5 | - | - | [2] |

| Phenylarsonic Acid | 1.888–1.895 | - | 1.657–1.664 | 1.707–1.719 | [3] |

| 4-Hydroxyphenylarsonic Acid | - | - | - | - | [4] |

| Arsenic Acid | - | - | - | 1.66 - 1.71 | [5] |

Synthesis of Key Organoarsenic Compounds

The synthesis of organoarsenic compounds often involves the reaction of arsenic trihalides with organometallic reagents or the alkylation of arsenic-containing starting materials.

Experimental Protocol: Synthesis of Triphenylarsine

This protocol describes the synthesis of triphenylarsine via a Wurtz-Fittig type reaction.

Materials:

-

Sodium metal

-

Ethyl acetate (B1210297)

-

Arsenic(III) chloride

Procedure:

-

Place 57 g of sliced sodium into a round-bottomed flask equipped with a reflux condenser.

-

Cover the sodium with 300 ml of benzene containing 1-2% ethyl acetate to catalyze the reaction and let it stand for 30 minutes.

-

Slowly add a mixture of 136 g of chlorobenzene and 85 g of arsenic(III) chloride to the flask.

-

If the reaction becomes too vigorous, cool the flask externally with a freezing mixture.

-

Allow the mixture to stand in the freezing mixture for 12 hours, with agitation for the first 2-3 hours.

-

Filter the solution and wash the precipitate with hot benzene.

-

Distill the combined filtrate and washings until the temperature reaches 200°C.

-

The remaining yellow oil will solidify upon cooling to yield triphenylarsine.[6]

Experimental Protocol: Synthesis of Arsphenamine (B1667614) (Salvarsan)

This protocol outlines the reduction of 3-nitro-4-hydroxyphenylarsonic acid to form arsphenamine.

Materials:

-

3-nitro-4-hydroxyphenylarsonic acid

-

Sodium hydrosulfite

-

Magnesium chloride

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve 220 g of magnesium chloride in 5500 cc of distilled water in an eight-liter bottle.

-

Quickly add 1100 g of sodium hydrosulfite while stirring.

-

In a separate vessel, dissolve 220 g of 3-nitro-4-hydroxyphenylarsonic acid in 2200 cc of water containing 88 g of sodium hydroxide.

-

Cool this solution to 10-12°C and pour it into the hydrosulfite solution.

-

Stir the mixture vigorously for one hour, maintaining the temperature below 25°C.

-

Allow the crude arsphenamine base to settle, then decant the supernatant.

-

Wash the precipitate with water and then dissolve it in a solution of sodium hydroxide.

-

Add an excess of hydrochloric acid to precipitate the dihydrochloride (B599025) of arsphenamine.

-

Filter and wash the precipitate with dilute hydrochloric acid, followed by alcohol and ether, then dry in a vacuum desiccator.[7]

Experimental Protocol: Synthesis of Lewisite

This protocol describes the synthesis of lewisite by the addition of arsenic trichloride (B1173362) to acetylene.

Materials:

-

Arsenic trichloride

-

Acetylene

-

Mercuric chloride (catalyst)

-

Hydrochloric acid

Procedure:

-

The reaction is based on the addition of arsenic trichloride to acetylene.

-

A solution of mercuric chloride in hydrochloric acid is used to catalyze the reaction.

-

Acetylene gas is passed through the arsenic trichloride solution containing the catalyst.

-

The reaction yields a mixture of 2-chlorovinyldichloroarsine (lewisite), bis(2-chlorovinyl)chloroarsine, and tris(2-chlorovinyl)arsine.[8]

Organoarsenic Drugs: Mechanisms of Action and Signaling Pathways

Several organoarsenic compounds have been developed as therapeutic agents, primarily for treating parasitic diseases and cancers. Their mechanisms of action often involve the disruption of critical cellular processes.

Melarsoprol: An Anti-trypanosomal Agent

Melarsoprol is a trivalent arsenical drug used in the treatment of human African trypanosomiasis (sleeping sickness).[9] Its primary mechanism involves the inhibition of trypanothione (B104310) reductase, an enzyme essential for the parasite's redox balance.[9]

Melarsoprol is a prodrug that is metabolized to melarsen (B1215594) oxide. Melarsen oxide then reacts with trypanothione to form a stable adduct called Mel T, which is a competitive inhibitor of trypanothione reductase.[10] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to the parasite's death.[9] Melarsoprol has also been shown to inhibit key glycolytic enzymes, starving the parasite of energy.[9]

References

- 1. preventcancernow.ca [preventcancernow.ca]

- 2. The Novel Organic Arsenical Darinaparsin Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Arsenic acid - Wikipedia [en.wikipedia.org]

- 6. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The novel organic arsenical darinaparsin induces MAPK-mediated and SHP1-dependent cell death in T-cell lymphoma and Hodgkin lymphoma cells and human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]

- 9. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 10. Melarsoprol - Wikipedia [en.wikipedia.org]

Ethyldichloroarsine: A Comprehensive Toxicological Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

Ethyldichloroarsine (C₂H₅AsCl₂), commonly known as ED, is a potent organoarsenic chemical warfare agent developed during World War I.[1] Classified as a vesicant, or blistering agent, its toxic actions bear resemblance to those of lewisite.[2] This colorless, volatile liquid possesses a fruity, irritating odor and poses a severe health hazard upon contact, inhalation, or ingestion.[3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the hazards associated with this compound and in the development of potential countermeasures.

Chemical and Physical Properties

This compound is a dense liquid that is sparingly soluble in water but soluble in organic solvents such as alcohol, benzene, and ether.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅AsCl₂ | [1] |

| Molar Mass | 174.89 g/mol | [3] |

| Appearance | Colorless, mobile liquid | [3] |

| Odor | Fruity, biting, and irritating | [3] |

| Boiling Point | 156 °C (decomposes) | [1] |

| Melting Point | -65 °C | [3] |

| Density | 1.66 g/cm³ | [1] |

| Solubility | Soluble in alcohol, benzene, ether; decomposes in water | [1][3] |

Toxicological Data

The acute toxicity of this compound is high across various routes of exposure. The available quantitative data are summarized in the following tables.

Lethal Dose (LD₅₀) and Lethal Concentration (LC₅₀) Values

| Species | Route of Exposure | Value | Reference(s) |

| Mouse | Inhalation (LC₅₀) | 1555 mg/m³ for 10 minutes | |

| Rat | Dermal (LD₅₀) | >2000 mg/kg | |

| Human (estimated) | Inhalation (MLD₅₀) | 3000-5000 mg/min/m³ |

MLD₅₀: Median Lethal Dosage

Mechanisms of Toxicity

The toxicity of this compound, like other arsenicals, is primarily attributed to its ability to interact with sulfhydryl groups in proteins and enzymes, leading to widespread cellular dysfunction. This interaction disrupts critical metabolic processes and triggers a cascade of events culminating in cell death and tissue damage.

Induction of Oxidative Stress

A primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates results in damage to lipids, proteins, and DNA.

Caption: Induction of oxidative stress by this compound.

Disruption of Cellular Signaling Pathways

This compound-induced oxidative stress subsequently leads to the dysregulation of key cellular signaling pathways that control cell survival, proliferation, and inflammation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Arsenicals are known to activate the MAPK signaling cascade, which can lead to both pro-survival and apoptotic outcomes depending on the specific context and cell type.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is also a target of arsenic compounds. Inhibition of this pathway can contribute to apoptosis.

-

NF-κB Signaling Pathway: The NF-κB pathway plays a central role in the inflammatory response. Arsenicals can modulate NF-κB activity, contributing to the inflammatory component of tissue injury.

Caption: Overview of signaling pathways affected by this compound.

Vesicant Action

The characteristic blistering of the skin caused by this compound is a result of its rapid penetration and subsequent damage to the epidermis and dermis. The underlying mechanism involves the induction of an intense inflammatory response, leading to the separation of the epidermal layers and the formation of fluid-filled blisters.

Experimental Protocols

The following sections outline standardized methodologies for assessing the acute toxicity of chemicals like this compound, based on OECD test guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[4][5][6][7][8]

-

Test Animals: Healthy, young adult rats are typically used.[8]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[8]

-

Exposure Duration: The exposure period is 24 hours.[8]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Workflow for acute dermal toxicity testing.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline describes the procedures for assessing the health hazards of a substance when inhaled for a short period.[9][10][11][12][13]

-

Test Animals: Young adult rodents, typically rats, are used.[12]

-

Exposure System: A dynamic inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the air.[10]

-

Exposure Conditions: Animals are typically exposed for 4 hours to the test substance as a gas, vapor, or aerosol.[10][12]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[11][12]

-

Parameters Monitored: Observations include mortality, clinical signs of toxicity, and body weight changes.[12]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[12]

Caption: Workflow for acute inhalation toxicity testing.

Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

This method is a stepwise procedure used to determine the acute oral toxicity of a substance while minimizing the number of animals used.[14][15][16][17][18]

-

Test Animals: Typically, female rats are used.[17]

-

Dosing: A single animal is dosed, and the outcome is observed. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. Dosing is typically done by gavage.[17]

-

Dose Progression: The dose progression factor is typically 3.2.

-

Observation Period: Animals are observed for 14 days.[15]

-

Endpoint: The test allows for the calculation of the LD₅₀ value and its confidence interval.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [military-history.fandom.com]

- 3. This compound | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. eurolab.net [eurolab.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

Ethyldichloroarsine Decomposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyldichloroarsine (C₂H₅AsCl₂), an organoarsenic compound and a historical chemical warfare agent, is characterized by its high reactivity and propensity for decomposition under various environmental conditions. Understanding its decomposition pathways and the resulting products is critical for assessing its environmental fate, developing effective decontamination strategies, and for the broader study of organoarsenic chemistry in the context of drug development and toxicology. This technical guide provides a comprehensive overview of the known and inferred decomposition pathways of this compound, including hydrolysis, oxidation, and thermal degradation. It further outlines detailed experimental protocols for the characterization of these decomposition processes and presents a framework for the quantitative analysis of the resulting products.

Introduction

This compound, also known as ED, is a colorless, volatile liquid with a fruity, irritating odor.[1][2] Its use as a vesicant (blister agent) in World War I highlights its significant toxicity.[3] While its military application is now obsolete, the potential for its presence in legacy munitions sites and the continued interest in the toxicological and chemical properties of organoarsenic compounds necessitate a thorough understanding of its stability and degradation. This guide synthesizes available information on the decomposition of this compound and provides a technical framework for its further study.

Decomposition Pathways

This compound is unstable and decomposes through several pathways, primarily hydrolysis, oxidation, and thermal degradation.

Hydrolysis

The most significant decomposition pathway for this compound is hydrolysis, which occurs upon contact with water or moist air.[1] The reaction is rapid and leads to the formation of hydrochloric acid and ethylarsenious acid (also known as ethylarsonous acid), which may exist in equilibrium with its dehydrated form, ethylarsine (B3344054) oxide.

Reaction:

C₂H₅AsCl₂ + 2H₂O → C₂H₅As(OH)₂ + 2HCl

This compound + Water → Ethylarsenious Acid + Hydrochloric Acid

The formation of corrosive hydrochloric acid fumes is a key indicator of this decomposition process.[1]

Figure 1: Hydrolysis pathway of this compound.

Oxidation

This compound is a strong reducing agent and reacts vigorously with oxidizing agents.[1][4] While specific reaction products with common oxidants are not extensively detailed in readily available literature, the arsenic(III) center is susceptible to oxidation to arsenic(V). The expected product would be ethylarsonic acid.

Inferred Reaction (with a generic oxidant):

C₂H₅AsCl₂ + [O] + H₂O → C₂H₅AsO(OH)₂ + 2HCl

This compound + Oxidant + Water → Ethylarsonic Acid + Hydrochloric Acid

This pathway is of particular relevance for decontamination procedures, which may involve the use of oxidizing agents.

Figure 2: Inferred oxidation pathway of this compound.

Thermal Decomposition